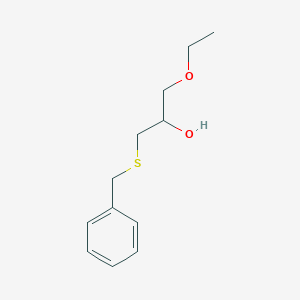![molecular formula C14H21ClO3S B3844795 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B3844795.png)
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol
Descripción general
Descripción
1-(Butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol, also known as NCT-501, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol exerts its pharmacological effects by inhibiting the activity of porcupine, a membrane-bound O-acyltransferase that is involved in the post-translational modification of Wnt proteins. This inhibition leads to the suppression of the Wnt/β-catenin signaling pathway, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the suppression of inflammation, and the regulation of glucose metabolism and insulin sensitivity. In preclinical studies, this compound has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is its specificity for porcupine, which allows for targeted inhibition of the Wnt/β-catenin signaling pathway. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in preclinical studies. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for the development and application of 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol. One area of research is the identification of biomarkers that can be used to predict response to this compound treatment in cancer patients. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in various disease contexts. Finally, there is a potential for the development of combination therapies that can enhance the therapeutic effects of this compound in cancer and other diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has significant potential for therapeutic applications in cancer, inflammation, and metabolic disorders. The compound exerts its pharmacological effects by inhibiting the activity of porcupine and suppressing the Wnt/β-catenin signaling pathway. While there are limitations to its effectiveness, this compound remains a promising candidate for future research and development.
Aplicaciones Científicas De Investigación
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in tumor growth and progression. This compound has also been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Additionally, this compound has been studied for its potential role in regulating glucose metabolism and insulin sensitivity in metabolic disorders.
Propiedades
IUPAC Name |
1-butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO3S/c1-2-3-8-19(17)11-14(16)10-18-9-12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQAYHMHCOSRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COCC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylbutylidene)acetohydrazide](/img/structure/B3844717.png)
![2-[(4-iodo-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3844727.png)
![1-(4-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3844744.png)
![2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B3844745.png)
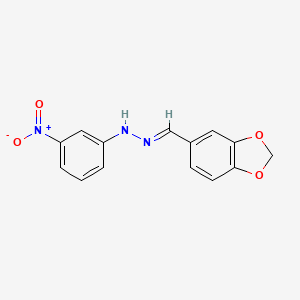
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3844768.png)
![(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid](/img/structure/B3844770.png)

![1,3-dicyclohexyl-5-{[(2-hydroxy-5-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3844777.png)
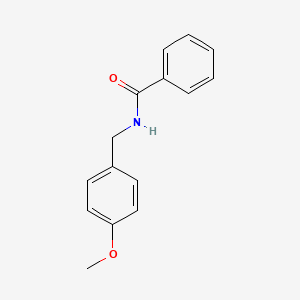
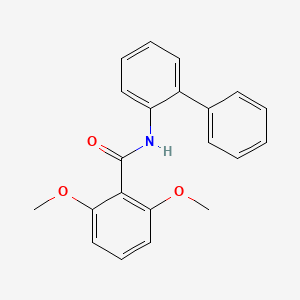
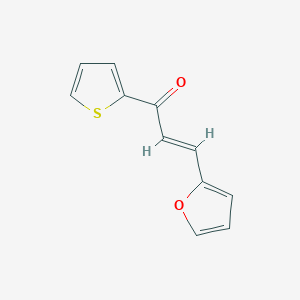
![2-(2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3844808.png)
